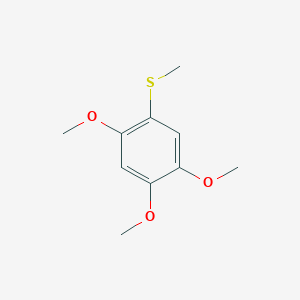
Methyl(2,4,5-trimethoxyphenyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2,4,5-trimethoxyphenyl)sulfane typically involves the reaction of 2,4,5-trimethoxybenzene with a methylthiolating agent under controlled conditions . One common method includes the use of methylthiol chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl(2,4,5-trimethoxyphenyl)sulfane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl(2,4,5-trimethoxyphenyl)sulfane has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl(2,4,5-trimethoxyphenyl)sulfane involves its interaction with various molecular targets and pathways . The sulfane group can undergo redox reactions, influencing cellular redox balance and signaling pathways . The methoxy groups may also play a role in modulating the compound’s biological activity by affecting its binding to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Methyl(2,4,5-trifluorophenyl)sulfane: Similar structure but with fluorine atoms instead of methoxy groups.
Methyl(2,4,5-trimethylphenyl)sulfane: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
Methyl(2,4,5-trimethoxyphenyl)sulfane is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity . The methoxy groups can participate in various chemical reactions and may enhance the compound’s solubility and stability .
Properties
CAS No. |
2570-46-9 |
|---|---|
Molecular Formula |
C10H14O3S |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
1,2,4-trimethoxy-5-methylsulfanylbenzene |
InChI |
InChI=1S/C10H14O3S/c1-11-7-5-9(13-3)10(14-4)6-8(7)12-2/h5-6H,1-4H3 |
InChI Key |
FXUKIPYCEPNZBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1OC)SC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-1-(4-tert-butylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082261.png)

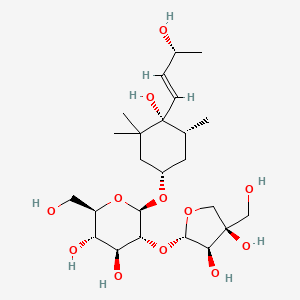

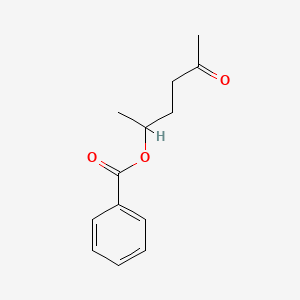
![tert-Butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B14082295.png)
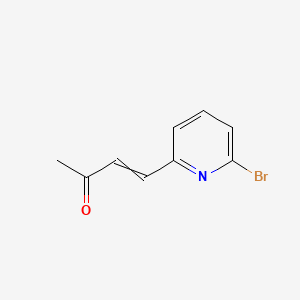
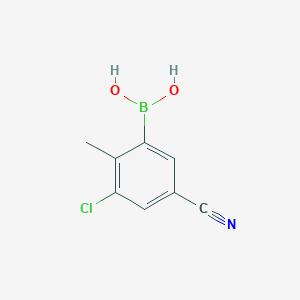
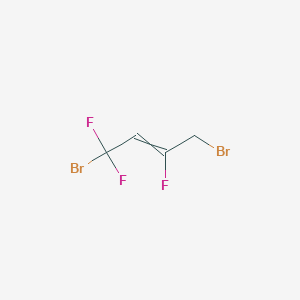
![(E)-2-Cyano-3-(5-(7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)acrylic acid](/img/structure/B14082310.png)
![3-[3-(5-ethyl-2,4-dihydroxyphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]propanoic acid](/img/structure/B14082317.png)
![3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide](/img/structure/B14082323.png)
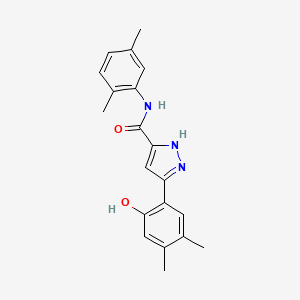
![(4E)-2-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one](/img/structure/B14082335.png)
